6-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Overview
Description
6-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thiazole ring fused to a pyrimidine ring, with a phenyl group attached at the 6th position.
Mechanism of Action
Target of Action
The primary targets of 6-Phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one are glutamate receptors and acetylcholinesterase . Glutamate receptors play a crucial role in the central nervous system, mediating excitatory synaptic transmission. Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, thereby terminating signal transmission at the synapses.
Mode of Action
This compound acts as an antagonist for glutamate receptors It also acts as an inhibitor for acetylcholinesterase , preventing the breakdown of acetylcholine and prolonging its action, which can enhance cholinergic transmission.
Biochemical Pathways
The compound’s action on glutamate receptors and acetylcholinesterase affects various biochemical pathways. By blocking glutamate receptors, it can modulate the glutamatergic system, which is involved in learning, memory, and other cognitive functions. By inhibiting acetylcholinesterase, it can enhance cholinergic transmission, which plays a role in muscle movement, pain response, and other physiological functions .
Result of Action
The compound’s antagonistic action on glutamate receptors and inhibitory action on acetylcholinesterase can result in various molecular and cellular effects. These may include modulation of synaptic transmission, alteration of neuronal excitability, and changes in cognitive and motor functions . The compound also shows anti-inflammatory , antiparkinsonian , and antiherpes activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with electrophilic reagents. One common method is the reaction of tetrahydropyrimidine-2-thiones with halocarboxylic acid esters or 3-bromopentane-2,4-dione . The reaction conditions often involve heating the reagents without a solvent, which facilitates the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
6-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
6-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine: Similar structure but lacks the dihydro component.
2-substituted thiazolo[3,2-a]pyrimidines: Variations in the substituents at the 2nd position lead to different biological activities.
Uniqueness
6-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is unique due to its specific substitution pattern and the presence of a dihydrothiazole ring, which imparts distinct chemical and biological properties compared to other thiazolopyrimidines .
Properties
IUPAC Name |
6-phenyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c15-11-10(9-4-2-1-3-5-9)8-13-12-14(11)6-7-16-12/h1-5,8H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWKEFQXORMYTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397221 | |
Record name | 6-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24817797 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
29558-43-8 | |
Record name | 6-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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